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Compound of Interest

Compound Name: Tos-PEG22-Tos

Cat. No.: B1494357 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Tos-PEG22-Tos is a homobifunctional crosslinking reagent consisting of a 22-unit polyethylene

glycol (PEG) spacer flanked by two tosyl (tosylate) groups. The hydrophilic PEG chain

enhances solubility in aqueous media, a crucial property for biological applications. The tosyl

groups are excellent leaving groups for nucleophilic substitution reactions, making Tos-PEG22-
Tos a versatile tool for conjugating various nucleophiles such as amines and thiols. This

reagent is particularly valuable in the development of antibody-drug conjugates (ADCs),

PROTACs, and functionalized nanoparticles for targeted drug delivery.[1]

These application notes provide a comprehensive guide to the characterization of Tos-PEG22-
Tos and its conjugates, employing standard analytical techniques including Nuclear Magnetic

Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and

Mass Spectrometry (MS).

I. Physicochemical Properties and Handling
Structure:

Table 1: Physicochemical Properties of Tos-PEG22-Tos
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Property Value Reference

Molecular Weight Approximately 1251.5 g/mol [2]

Appearance
White to off-white solid or

viscous oil

General knowledge of PEG

compounds

Solubility
Soluble in water, DMSO, DMF,

and chlorinated solvents
[3]

Storage
Store at -20°C, protected from

moisture

General recommendation for

PEG reagents

Handling Precautions:

Tos-PEG22-Tos is sensitive to moisture. It is recommended to handle the reagent under an

inert atmosphere (e.g., argon or nitrogen) and to use anhydrous solvents to prevent hydrolysis

of the tosyl groups.

II. Analytical Characterization Protocols
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for confirming the structure and purity of Tos-
PEG22-Tos. Both ¹H and ¹³C NMR are essential for a complete characterization.[4]

Protocol 1: ¹H NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of Tos-PEG22-Tos in 0.5-0.7 mL of deuterated

chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

Instrument Parameters (400 MHz Spectrometer):

Pulse Program: Standard single pulse

Number of Scans: 16-64

Relaxation Delay: 1-2 seconds

Acquisition Time: 3-4 seconds
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Data Processing: Apply Fourier transformation, phase correction, and baseline correction.

Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50

ppm).

Table 2: Expected ¹H NMR Chemical Shifts for Tos-PEG22-Tos (Illustrative)

Protons
Chemical Shift (δ,
ppm)

Multiplicity
Integration
(Relative)

Aromatic protons

(ortho to SO₂)
7.80 Doublet 4H

Aromatic protons

(meta to SO₂)
7.35 Doublet 4H

-CH₂- adjacent to tosyl

group (TsO-CH₂-)
4.16 Triplet 4H

PEG backbone (-O-

CH₂-CH₂-O-)
3.64 Singlet ~84H

-CH₂- adjacent to the

above methylene
3.69 Triplet 4H

Methyl protons of tosyl

group
2.45 Singlet 6H

Note: The chemical shifts are illustrative and can vary slightly based on the solvent and

instrument.[5]

Protocol 2: ¹³C NMR Spectroscopy

Sample Preparation: Dissolve 20-30 mg of Tos-PEG22-Tos in 0.5-0.7 mL of CDCl₃ or

DMSO-d₆.

Instrument Parameters (100 MHz Spectrometer):

Pulse Program: Proton-decoupled

Number of Scans: 1024-4096
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Relaxation Delay: 2-5 seconds

Data Processing: Apply Fourier transformation, phase correction, and baseline correction.

Reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).

Table 3: Expected ¹³C NMR Chemical Shifts for Tos-PEG22-Tos (Illustrative)

Carbon Atom Chemical Shift (δ, ppm)

Aromatic C (quaternary, attached to S) 145.0

Aromatic C (quaternary, attached to CH₃) 133.0

Aromatic CH (ortho to SO₂) 130.0

Aromatic CH (meta to SO₂) 128.0

PEG backbone (-O-CH₂-CH₂-O-) 70.5

-CH₂- adjacent to tosyl group (TsO-CH₂-) 69.2

-CH₂- adjacent to the above methylene 68.7

Methyl C of tosyl group 21.6

Note: These are approximate chemical shifts and can be influenced by the solvent and

concentration.

B. High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of Tos-PEG22-Tos and to monitor the progress of

conjugation reactions. A reversed-phase column is typically employed.

Protocol 3: Reversed-Phase HPLC

Instrumentation: HPLC system with a UV detector.

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:
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A: 0.1% Trifluoroacetic acid (TFA) in water

B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

Gradient: A linear gradient from 30% to 90% B over 20 minutes is a good starting point.

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm (for the tosyl group).

Sample Preparation: Dissolve the sample in the initial mobile phase composition at a

concentration of approximately 1 mg/mL.

Table 4: Illustrative HPLC Data for Tos-PEG22-Tos

Compound Retention Time (min) Purity (%)

Tos-PEG22-Tos 15.8 >95

Hydrolyzed PEG 12.5 -

Note: Retention times are highly dependent on the specific HPLC system, column, and

gradient conditions.

C. Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight of Tos-PEG22-Tos and its

conjugates. Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization

(MALDI) can be used.

Protocol 4: LC-MS (ESI)

Instrumentation: Couple the HPLC system (as described in Protocol 3) to an ESI mass

spectrometer.

Ionization Mode: Positive ion mode.

Mass Range: Scan from m/z 300 to 2000.
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Data Analysis: The expected m/z value for the sodiated adduct [M+Na]⁺ of Tos-PEG22-Tos
is approximately 1274.5.

Protocol 5: MALDI-TOF MS

Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA) is a common matrix for PEG analysis.

Sample Preparation: Mix the sample solution (in a suitable volatile solvent like acetonitrile)

with the matrix solution on the MALDI target plate and allow it to dry.

Analysis: Acquire the spectrum in positive ion mode. A series of peaks separated by 44 Da

(the mass of an ethylene glycol unit) will be observed, centered around the average

molecular weight.

Table 5: Illustrative Mass Spectrometry Data for Tos-PEG22-Tos

Technique Ion Expected m/z

LC-MS (ESI) [M+Na]⁺ ~1274.5

MALDI-TOF MS [M+Na]⁺ (peak of distribution) ~1274.5

Note: The observed m/z may correspond to different adducts (e.g., [M+K]⁺).

III. Application: Bioconjugation and Characterization
A common application of Tos-PEG22-Tos is the conjugation of a therapeutic payload to a

targeting moiety, such as an antibody.

Workflow for Antibody-Payload Conjugation:
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Caption: Workflow for the synthesis and characterization of an Antibody-Drug Conjugate (ADC)

using Tos-PEG22-Tos.

Characterization of the Conjugate:

LC-MS: To determine the drug-to-antibody ratio (DAR). The mass of the conjugate will

increase with the number of attached drug-linker moieties.

SDS-PAGE: To visualize the increase in molecular weight and assess the purity of the

conjugate.

UV-Vis Spectroscopy: To quantify the concentration of both the antibody (at 280 nm) and the

payload (if it has a distinct absorbance).

IV. Hypothetical Signaling Pathway Application
Tos-PEG22-Tos can be used to link a signaling inhibitor to a cell-surface receptor-targeting

antibody, thereby delivering the inhibitor specifically to cancer cells overexpressing that

receptor.

Diagram of Targeted Inhibition of a Kinase Pathway:
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Caption: Targeted delivery of a kinase inhibitor to a cancer cell via an antibody-PEG-drug

conjugate.

V. Conclusion
The characterization of Tos-PEG22-Tos and its bioconjugates requires a multi-faceted

analytical approach. NMR spectroscopy is indispensable for structural verification and purity
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assessment of the linker itself. HPLC provides a robust method for monitoring reaction

progress and determining the purity of the final conjugate. Mass spectrometry is essential for

confirming the molecular weight and, in the case of protein conjugates, for determining the

extent of modification. The protocols and illustrative data presented here serve as a

comprehensive guide for researchers and drug development professionals working with this

versatile crosslinking reagent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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